Ethyl 2-cyclopropylidenepropanoate
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Overview
Description
Ethyl 2-cyclopropylidenepropanoate is an organic compound with the molecular formula C8H12O2 It is known for its unique cyclopropylidene group attached to a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-cyclopropylidenepropanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with cyclopropylidene bromide in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, followed by purification through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments ensures high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-cyclopropylidenepropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters and derivatives
Scientific Research Applications
Ethyl 2-cyclopropylidenepropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of cyclopropyl-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-cyclopropylidenepropanoate involves its interaction with specific molecular targets. The cyclopropylidene group can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes or receptors, modulating their activity and resulting in various biological effects.
Comparison with Similar Compounds
Ethyl 2-cyclopropylidenepropanoate can be compared with other cyclopropyl-containing compounds, such as:
Cyclopropylcarbinol: Similar in structure but lacks the ester group.
Cyclopropylmethyl ketone: Contains a ketone group instead of an ester.
Cyclopropylamine: Features an amine group instead of an ester.
Properties
IUPAC Name |
ethyl 2-cyclopropylidenepropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-3-10-8(9)6(2)7-4-5-7/h3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSJNCIOZWFDOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1CC1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40455292 |
Source
|
Record name | ethyl 2-cyclopropylidenepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40455292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55281-62-4 |
Source
|
Record name | ethyl 2-cyclopropylidenepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40455292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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